Alafosfalin

Content Navigation

Research on bacterial cell wall synthesis often requires targeted intracellular delivery. Alafosfalin solves this by utilizing a peptide permease-dependent prodrug mechanism.

- Uptake via peptide permeases ensures high intracellular inhibitor concentrations.

- Inhibits peptidoglycan synthesis in susceptible bacteria for mechanistic studies.

- Useful for probing transport systems, β-lactam synergy, and prodrug design.

≥98% HPLC purity. Ready for global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

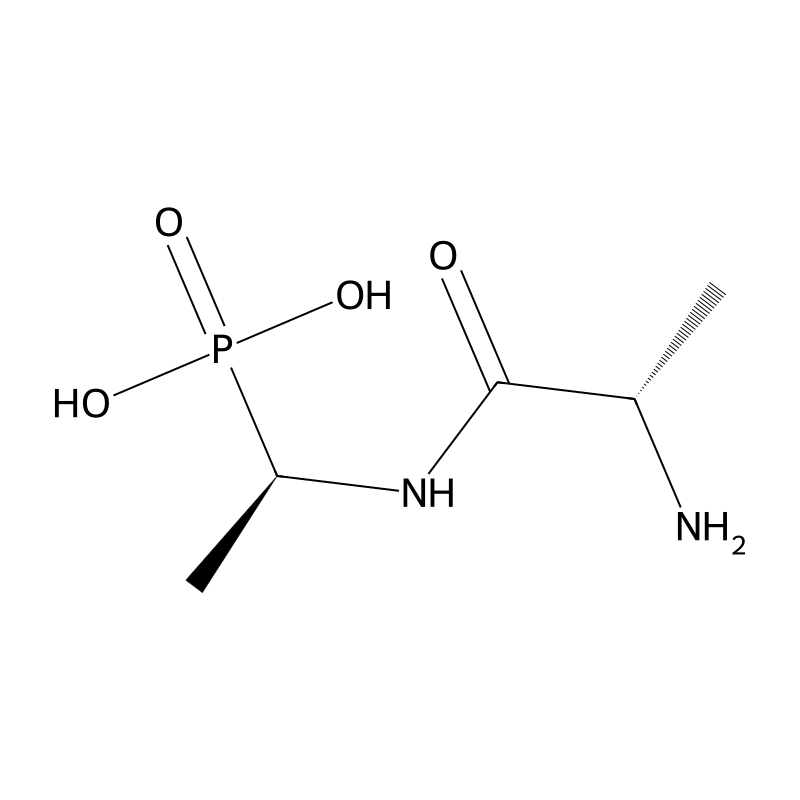

Alafasfalin is a synthetic phosphonodipeptide antibacterial agent consisting of L-alanine linked to L-1-aminoethylphosphonic acid. Its mechanism relies on a 'Trojan horse' strategy; it is actively transported into susceptible bacterial cells via peptide permease systems. Once inside, intracellular peptidases cleave Alafosfalin, releasing its active metabolite, L-1-aminoethylphosphonic acid. This metabolite is a potent inhibitor of alanine racemase, an essential enzyme for the synthesis of D-alanine, a critical component of the bacterial cell wall peptidoglycan. This targeted intracellular delivery and inhibition of a key biosynthetic pathway makes Alafosfalin a specific tool for studying bacterial cell wall synthesis and transport mechanisms.

Procurement Fit

References

- [1] Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin. Antimicrobial agents and chemotherapy, 15(5), 696–705.

- [2] Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., & Ringrose, P. S. (1979). Phosphonopeptides as antibacterial agents: rationale, chemistry, and structure-activity relationships. Antimicrobial agents and chemotherapy, 15(5), 677–683.

- [3] Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of enzyme inhibition and medicinal chemistry, 31(4), 517–526.

- [4] Atherton, F. R., Hall, M. J., Hassall, C. H., Holmes, S. W., Lambert, R. W., Lloyd, W. J., & Nisbet, L. J. (1979). Phosphonopeptides as antibacterial agents: alaphosphin and related phosphonopeptides. Antimicrobial agents and chemotherapy, 15(5), 684–695.

- [5] O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 37

- [6] Atherton, F. R., Hassall, C. H., & Lambert, R. W. (1986). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of medicinal chemistry, 29(1), 29–40.

- [7] Adooq Bioscience. Alafosfalin. Adooq.com.

Direct substitution of Alafosfalin with its active component, L-1-aminoethylphosphonic acid, fails to produce an equivalent antibacterial effect. The metabolite itself lacks an efficient mechanism for cellular uptake and cannot readily cross the bacterial cell wall to reach its intracellular target, alanine racemase. The L-alanyl peptide portion of Alafosfalin is not merely a carrier; it is an essential structural feature that exploits bacterial peptide permeases for active transport into the cell. This transport mechanism is critical for achieving the high intracellular concentrations of the alanine racemase inhibitor required for efficacy. Therefore, for any research or application targeting intracellular alanine racemase, procuring Alafosfalin is necessary to ensure the active compound reaches its site of action, a result not achievable by using the active metabolite alone.

Substitution Risk

References

- [1] Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin. Antimicrobial agents and chemotherapy, 15(5), 696–705.

- [2] Diddens, H., Zähner, H., Kraas, E., Göhring, W., & Jung, G. (1976). On the transport of tripeptide antibiotics in bacteria. European journal of biochemistry, 66(1), 11–23.

Superior Antibacterial Activity Versus Its Active Metabolite

The necessity of the L-alanyl carrier group for antibacterial function is demonstrated by direct comparison with its active metabolite, L-1-aminoethylphosphonic acid (Ala-P). Against Escherichia coli, Alafosfalin demonstrates a minimum inhibitory concentration (MIC) of 0.8 µg/mL, whereas Ala-P shows no activity (MIC > 100 µg/mL). This stark difference highlights that the dipeptide structure is critical for transport into the bacterial cell to enable inhibition of the intracellular target.

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | 0.8 µg/mL (Alafasfalin) |

| Comparator Or Baseline | > 100 µg/mL (L-1-aminoethylphosphonic acid) |

| Quantified Difference | >125-fold more potent |

| Conditions | In vitro against E. coli |

This demonstrates that the active inhibitor is ineffective without the peptide transport moiety, making Alafosfalin essential for studies targeting intracellular alanine racemase.

High Intracellular Accumulation via Peptide Transport

The efficacy of Alafosfalin is directly tied to its ability to hijack bacterial peptide permeases, leading to significant intracellular accumulation of its active form. In susceptible E. coli, this active transport results in an intracellular concentration of the inhibitory L-1-aminoethylphosphonic acid that is 100- to 1,000-fold higher than the external concentration of the parent Alafosfalin compound. This demonstrates a highly efficient, transport-dependent mechanism for concentrating the active warhead within the target cell.

| Evidence Dimension | Intracellular vs. Extracellular Concentration Ratio |

| Target Compound Data | 100- to 1,000-fold accumulation of active metabolite |

| Comparator Or Baseline | External concentration of Alafosfalin |

| Quantified Difference | 2 to 3 orders of magnitude concentration increase |

| Conditions | In susceptible Escherichia coli |

For researchers studying bacterial transport systems or requiring high intracellular concentrations of an alanine analog, Alafosfalin provides a validated tool for achieving significant accumulation.

Potent Activity Against Key Gram-Negative Pathogens

Alafasfalin exhibits a specific antibacterial spectrum with notable potency against common Gram-negative urinary isolates. For a panel of 144 clinical E. coli isolates, the MIC50 (concentration inhibiting 50% of strains) was 0.39 µg/mL. It also shows moderate activity against other Enterobacteriaceae such as Klebsiella, Enterobacter, and Citrobacter. However, it is less active against Gram-positive organisms compared to benchmark β-lactams like ampicillin and is inactive against Pseudomonas aeruginosa. This defined spectrum makes it a useful tool for selective pressure studies or research focusing on Enterobacteriaceae.

| Evidence Dimension | MIC50 against E. coli |

| Target Compound Data | 0.39 µg/mL |

| Comparator Or Baseline | General activity profile vs. Ampicillin (less active against Gram-positives) |

| Quantified Difference | High potency against a key Gram-negative species |

| Conditions | In vitro against 144 clinical isolates of E. coli |

This compound is not a broad-spectrum antibiotic but a specialized agent; its procurement is justified for research specifically targeting E. coli and related Gram-negative bacteria where its unique transport mechanism is of interest.

Probing Bacterial Peptide Transport Systems

Given that its entry into the bacterial cell is wholly dependent on peptide permeases, Alafosfalin serves as an ideal probe for investigating the function, specificity, and regulation of these transport systems in susceptible bacteria like E. coli.

Selective Targeting of Alanine Racemase

For studies requiring the specific inhibition of peptidoglycan synthesis via the alanine racemase pathway, Alafosfalin offers a targeted approach. Its mechanism ensures that the inhibitory action is localized within cells capable of its transport and cleavage, providing a more specific tool than broadly acting cell wall synthesis inhibitors.

Synergy Studies with β-Lactam Antibiotics

Alafasfalin has been shown to act synergistically with β-lactam antibiotics against certain bacterial strains. This makes it a valuable component for studies aimed at understanding antibiotic synergy, overcoming resistance, and developing combination therapies that target multiple points in cell wall biosynthesis.

Validating Prodrug Strategies for Cell Permeability

Alafasfalin is a classic example of a successful prodrug strategy, converting a non-permeable active molecule (L-1-aminoethylphosphonic acid) into a transportable agent. It can be used as a benchmark or model compound in the development and validation of new phosphonopeptide-based prodrugs designed to overcome bacterial cell permeability barriers.

Application Fit

References

- [1] Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin. Antimicrobial agents and chemotherapy, 15(5), 696–705.

- [2] Payne, J. W. (1976). Peptides and micro-organisms. Advances in microbial physiology, 13, 55-113.

- [3] Maruyama, H. B., Arisawa, M., & Sugawara, Y. (1979). Alafosfalin, a new inhibitor of cell wall biosynthesis: in vitro activity against urinary isolates in Japan and potentiation with beta-lactams. Antimicrobial agents and chemotherapy, 16(4), 444–451.

- [4] Allen, J. G., Atherton, F. R., Hall, M. J., Hassall, C. H., Holmes, S. W., Lambert, R. W., Nisbet, L. J., & Ringrose, P. S. (1978). Phosphonopeptides, a new class of synthetic antibacterial agents. Nature, 272(5648), 56–58.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types